

Application Note: High-Fidelity Synthesis of Loxapine N-Glucuronide Chloride

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Compound of Interest

Compound Name: *Loxapine N-Glucuronide Chloride*

CAS No.: 145823-23-0

Cat. No.: B602318

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Executive Summary

Loxapine is a dibenzoxazepine antipsychotic extensively metabolized in humans.[1] A critical Phase II metabolic pathway involves the direct glucuronidation of the N4-methylpiperazine nitrogen, yielding the quaternary ammonium conjugate Loxapine N-glucuronide.

Unlike labile O-acyl glucuronides, this quaternary N-glucuronide is chemically distinct due to its permanent positive charge and high polarity. This protocol details a direct quaternization strategy followed by a specific ion-exchange workflow to isolate the stable Chloride salt form, ensuring compatibility with LC-MS/MS bioanalytical assays.

Target Molecule Profile

Property	Specification
Chemical Name	4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-β-D-glucopyranuronosyl-1-methylpiperazin-1-ium Chloride
CAS Number	145823-23-0
Molecular Formula	C ₂₄ H ₂₇ Cl ₂ N ₃ O ₇
Molecular Weight	540.39 g/mol
Solubility	Water (>50 mg/mL), Methanol; Insoluble in Hexane/Et ₂ O
Stability	Stable in neutral/basic aqueous solution; hydrolytically stable compared to N-glucosides of secondary amines.[2]

Strategic Retro-Analysis

The synthesis is designed around the Koenigs-Knorr type quaternization, leveraging the nucleophilicity of Loxapine's tertiary amine against an activated glucuronyl donor.

Key Mechanistic Decisions

- **Regioselectivity:** Loxapine contains two nitrogen atoms in the piperazine ring. The N4-methyl nitrogen is the most nucleophilic and sterically accessible site for alkylation, mirroring the biological pathway mediated by UGT1A4.
- **Donor Selection:** Acetobromo-α-D-glucuronic acid methyl ester is selected as the glycosyl donor. The α-configuration of the bromide directs the formation of the desired β-anomer via an S_N2-like inversion mechanism.
- **Counter-Ion Management:** The initial coupling yields a Bromide salt. To meet the "Chloride" specification, a dedicated Anion Exchange Chromatography step is strictly enforced. Direct acidification with HCl is avoided to prevent glycosidic hydrolysis.

Synthetic Pathway Visualization



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Figure 1: Synthetic workflow for **Loxapine N-Glucuronide Chloride** involving coupling, deprotection, and ion exchange.

Detailed Experimental Protocol

Phase 1: Quaternization (Coupling)

Objective: Covalent attachment of the glucuronic acid scaffold to Loxapine.

Reagents:

- Loxapine (Free Base): 1.0 eq (e.g., 327 mg, 1.0 mmol)
 - Note: If starting with Loxapine Succinate, neutralize with NaHCO_3 and extract into CH_2Cl_2 to obtain the free base.
- Methyl (2,3,4-tri-O-acetyl- α -D-glucopyranosyl)bromide: 1.2 eq (476 mg, 1.2 mmol)
- Solvent: Anhydrous Acetone (10 mL) or Nitromethane (for slower reactions).

Procedure:

- Dissolve Loxapine free base in anhydrous acetone under Nitrogen atmosphere.
- Add the acetobromo-glucuronide donor in a single portion.
- Heat the mixture to 50°C (mild reflux) and stir for 24–48 hours. Monitor by TLC (System: $\text{CHCl}_3/\text{MeOH}$ 9:1). The starting material (Loxapine) is less polar; the product will appear as a baseline spot or a slow-moving polar spot.

- Workup: Cool to room temperature. The quaternary salt often precipitates.
 - If precipitate forms: Filter, wash with cold diethyl ether, and dry.
 - If no precipitate: Evaporate solvent to dryness. Triturate the residue with diethyl ether to remove unreacted bromide and impurities.
- Yield: Expect a hygroscopic off-white solid (Protected Bromide Salt).

Phase 2: Global Deprotection

Objective: Removal of acetyl protecting groups and hydrolysis of the methyl ester without cleaving the N-glycosidic bond.

Reagents:

- Sodium Methoxide (NaOMe) in Methanol (0.5 M)
- Sodium Hydroxide (NaOH) aqueous (1.0 M)
- Neutralizing resin (Amberlite IR-120 H+ form) or dilute Acetic Acid.

Procedure:

- Dissolve the Phase 1 intermediate in dry Methanol (10 mL/g).
- Add catalytic NaOMe (0.1 eq) to achieve pH ~9–10. Stir at 0°C for 2 hours (Zemplén deacetylation).
- Add water (equal volume to methanol) and NaOH (2.0 eq relative to starting material) to hydrolyze the methyl ester.
- Stir at room temperature for 1 hour.
 - Critical Control: Do not heat. Although quaternary glucuronides are stable, excessive heat in base can degrade the dibenzoxazepine ring.
- Neutralization: Carefully adjust pH to 7.0 using dilute acetic acid or by briefly treating with cation-exchange resin (remove resin immediately once neutral).

- Concentrate in vacuo to remove methanol.

Phase 3: Ion Exchange & Purification

Objective: Conversion of the mixed counter-ion species to the pure Chloride salt and final purification.

Reagents:

- Anion Exchange Resin: Dowex 1x8 (or Amberlite IRA-402), Chloride form.
- Eluent: Deionized Water.

Procedure:

- Resin Preparation: Wash 20g of Dowex 1x8 resin packed in a glass column with 100 mL of 1M HCl, followed by Deionized Water until the eluate is neutral (pH 7).
- Loading: Dissolve the crude deprotected material in minimal water (approx 5 mL) and load onto the column.
- Elution: Elute with Deionized Water. The quaternary ammonium chloride salt is highly water-soluble and will elute early. Collect fractions.
- Polishing (Optional but Recommended): If impurities are present (e.g., hydrolyzed glucuronic acid), pass the eluate through a C18 SPE cartridge.
 - Condition: MeOH -> Water.
 - Load: Aqueous eluate.
 - Wash: 100% Water (removes salts/sugar acids).
 - Elute: 20-50% MeOH/Water (elutes Loxapine N-glucuronide).
- Final Isolation: Combine product fractions and Lyophilize (freeze-dry). Do not use rotary evaporation at high temperatures.

Analytical Validation (QC)

Verify the identity of the white lyophilizate using the following parameters.

Nuclear Magnetic Resonance (^1H NMR)

- Solvent: D_2O or DMSO-d_6 .
- Diagnostic Signals:
 - Anomeric Proton (H-1'): Doublet at $\sim 5.4\text{--}5.6$ ppm with a coupling constant $J \approx 9\text{--}10$ Hz, confirming the β -configuration (axial-axial coupling).
 - N-Methyl Group: A sharp singlet shifted downfield (approx $3.1\text{--}3.4$ ppm) compared to the parent loxapine, indicative of the quaternary ammonium environment.
 - Glucuronic Acid Protons: Multiplets in the $3.5\text{--}4.5$ ppm region.

Mass Spectrometry (LC-MS)

- Mode: ESI Positive (+).
- Parent Ion: The quaternary cation is permanently charged. You will observe $[\text{M}]^+$ directly (not $[\text{M}+\text{H}]^+$).
- m/z Calculation:
 - Loxapine Mass: $327.8^{[3][4]}$
 - Glucuronyl moiety addition: $+176.1$
 - Theoretical m/z (Cation): 504.16 (monoisotopic for ^{35}Cl).
 - Note: The Chloride counter-ion (35.45 Da) is not observed in the positive ion scan.

Purity Analysis (HPLC-UV)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

- Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
- Gradient: 5% B to 60% B over 20 min.
- Detection: 254 nm.
- Retention Time: The N-glucuronide will elute significantly earlier (more polar) than the Loxapine parent.

Stability & Storage Guidelines

- Hygroscopicity: The chloride salt is hygroscopic. Handle in a low-humidity environment.
- Storage: Store lyophilized powder at -20°C.
- Solution Stability: Stable in aqueous solution for 24 hours at 4°C. Avoid prolonged exposure to pH > 10.

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